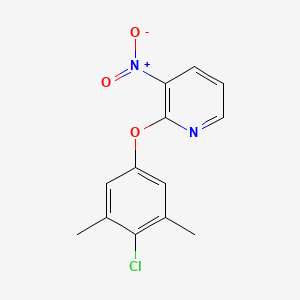

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

Vue d'ensemble

Description

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in

Applications De Recherche Scientifique

Electronic and Molecular Device Applications

- Large On-Off Ratios and Negative Differential Resistance : A molecule with a similar structure showed significant electronic properties, such as negative differential resistance and high on-off peak-to-valley ratios, indicating its potential in molecular electronic devices (Chen et al., 1999).

Photophysics and Electrochemistry

- Synthesis and Photophysics of Phlorin Macrocycles : Research on phlorin macrocycles, which share structural features with 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine, revealed their unusual multielectron redox and photochemical properties, suggesting applications in photophysics and electrochemistry (Allen J. Pistner et al., 2013).

Molecular Diodes and Actuators

- Programmable Molecular Diode : A study on a molecular diode that shows charge-induced conformational switching highlights the potential of such molecules in nano-electronic devices and actuators (P. Derosa et al., 2003).

Analytical Chemistry

- Novel Ionophore for Potentiometric Sensors : The application of related compounds as ionophores in membrane sensors for barium ions showcases the potential of these chemicals in the development of selective and sensitive analytical tools (S. Hassan et al., 2003).

Anticancer Research

- Anticancer Agents : Related structural analogs have been investigated for their anticancer properties, suggesting the potential of these compounds in medicinal chemistry and oncology research (D. Capps et al., 1992).

Photogeneration of Hydrogen

- Hydrogen Production from Water : A complex containing a similar structural moiety was used in a study for the photogeneration of hydrogen from water, indicating its utility in renewable energy research (Pingwu Du et al., 2008).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as 2-(4-chloro-3,5-dimethyl-phenoxy)-propionic acid , have been used in proteomics research, suggesting potential interactions with proteins .

Mode of Action

The exact mode of action of 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures, such as 2,4-d and its structural analogues, exert an auxin response mainly via tir1 type receptors . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Based on the potential interaction with tir1 type receptors, it could be inferred that this compound might influence auxin signaling pathways .

Propriétés

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-8-6-10(7-9(2)12(8)14)19-13-11(16(17)18)4-3-5-15-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDSWZUZOMWYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384239 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

246862-63-5 | |

| Record name | 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole](/img/structure/B1607861.png)

![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)